Lanthanum Carbonate

Descripción general

Descripción

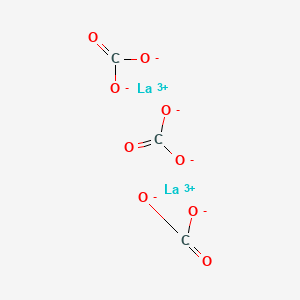

Lanthanum Carbonate (La2(CO3)3) is a salt formed by lanthanum (III) cations and carbonate anions . It is used as a starting material in lanthanum chemistry, particularly in forming mixed oxides . It is also used in medicine as a phosphate binder . It is prescribed for the treatment of hyperphosphatemia, primarily in patients with chronic kidney disease .

Synthesis Analysis

This compound can be prepared via reactions between lanthanum chloride and NaHCO3 . In the reaction, a small amount of NaHCO3 solution is first added to the acidic lanthanum chloride solution to generate this compound nuclei. Then, NaHCO3 is added to the lanthanum chloride at a constant speed .Molecular Structure Analysis

The molecular formula of this compound is C3La2O9 . The electron configuration of lanthanum plays a significant role in the element’s chemical behavior, particularly its reactivity and bonding characteristics .Chemical Reactions Analysis

This compound reacts with atmospheric oxygen to form lanthanum oxide (La₂O₃). This is generally a slow oxidation process that occurs at room temperature, forming a thin protective oxide layer on the surface of the metal .Physical and Chemical Properties Analysis

This compound is a white powder, hygroscopic . It has a molar mass of 457.838 g/mol . It is insoluble in water but soluble in acids . Lanthanum is most reactive among all the lanthanides .Aplicaciones Científicas De Investigación

Therapeutic Applications : Lanthanum Carbonate is known for its therapeutic applications due to its similarity to calcium. Historically, it has been used in medicine, and recent advances include its use as a phosphate binder for treating hyperphosphatemia (Fricker, 2006).

Treatment of Hyperphosphatemia : It is used as an alternative to calcium-based phosphate binders in managing hyperphosphatemia in patients with renal failure. There are observations of lanthanum deposition within gastroduodenal mucosa in patients treated with the medication (Hoda et al., 2017).

Role in Advanced Renal Failure : this compound binds dietary phosphate in the gut, thereby inhibiting phosphate absorption, which is beneficial in patients with advanced renal insufficiency (Aaseth & Bjørke-Monsen, 2017).

Pharmacokinetics in Chronic Kidney Disease (CKD) : The pharmacokinetics of this compound, particularly its low oral bioavailability and its action in preventing dietary phosphate absorption, are crucial for its safety and efficacy in CKD patients (Damment & Pennick, 2008).

Tissue Accumulation Concerns : Studies have shown lanthanum deposition in the gastric mucosa, indicating enhanced gastrointestinal absorption in some patients or conditions. This raises concerns about its long-term effects and the need for further studies (Makino et al., 2015).

Potential in Various Medical Fields : this compound's properties have been explored for applications in treating burn wounds, cancer, immune function, MRI contrast agents, and osteoporosis, among others (Zhang et al., 2011).

Catalytic Applications : Apart from medical applications, Lanthanum has been used in catalytic processes, like the synthesis of cyclic carbonates from epoxides and carbon dioxide, indicating its versatility in chemical reactions (Martínez et al., 2017).

Effects on Bone Mineral Composition : Research has shown that Lanthanum can affect the composition and crystal size of bone minerals, which has implications for its use in medicine and possible environmental health concerns (Huang et al., 2006).

Mecanismo De Acción

Lanthanum Carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption .

Direcciones Futuras

Lanthanum Carbonate exhibits considerable ability to bind phosphate . Due to the specific affinity of lanthanum (La) toward phosphate over a wide pH range, La compounds such as lanthanum oxide (LO), lanthanum hydroxide (LH), and this compound (LC) have been integrated into various La-based adsorbents in recent years . Based on their superior performance and stability in laboratory studies, LC may have greater lifespan and can serve as a viable alternative to LO and LH for future studies on phosphate removal .

Propiedades

Número CAS |

587-26-8 |

|---|---|

Fórmula molecular |

CH2LaO3 |

Peso molecular |

200.930 g/mol |

Nombre IUPAC |

carbonic acid;lanthanum |

InChI |

InChI=1S/CH2O3.La/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

JKSVDWSKYFEURH-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] |

SMILES canónico |

C(=O)(O)O.[La] |

Color/Form |

White powder |

Densidad |

2.6 |

| 587-26-8 | |

Descripción física |

Other Solid; Dry Powder |

Pictogramas |

Irritant |

Solubilidad |

Practically insoluble. Soluble in acids Practically insoluble in wate |

Sinónimos |

Fosrenol lanthanum carbonate lantharenol |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)

![(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride](/img/structure/B1197385.png)